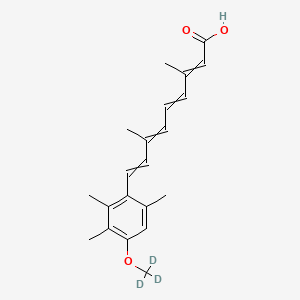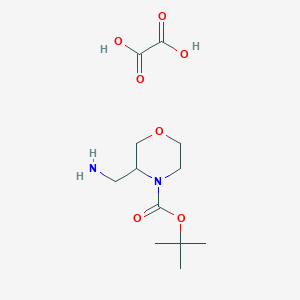
Flavone, 5-hydroxy-3,3',4',6,7-pentamethoxy-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is a polymethoxyflavone compound. Flavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This specific compound has been isolated from various plant sources and has shown potential in various biological activities, including anti-allergic and antioxidant effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate typically involves the methylation of hydroxyl groups on the flavone backbone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often require refluxing the mixture in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar methylation processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated flavones.
科学的研究の応用
Chemistry: Used as a model compound for studying the reactivity of polymethoxyflavones.
Industry: Could be used in the development of antioxidant formulations for food and cosmetic products.
作用機序
The mechanism of action of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Another polymethoxyflavone with similar antioxidant properties.
3,5,7,3’,4’-Pentamethoxyflavone: Known for its role in adipocyte differentiation.
Uniqueness
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other polymethoxyflavones.
特性
分子式 |
C22H24O10 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
acetic acid;2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O8.C2H4O2/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21;1-2(3)4/h6-9,21H,1-5H3;1H3,(H,3,4) |
InChIキー |
WGEPHDGANROWCJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)

![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)


![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)

![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)

